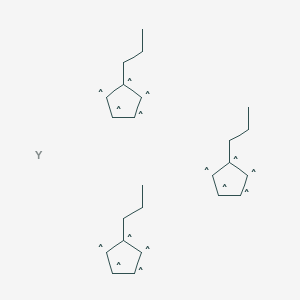
Tris(n-propylcyclopentadienyl)yttrium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(n-propylcyclopentadienyl)yttrium(III) is a useful research compound. Its molecular formula is C24H33Y and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound Tris(n-propylcyclopentadienyl)yttrium; (99.9%-Y) (REO) is 410.164064 g/mol and the complexity rating of the compound is 51.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tris(n-propylcyclopentadienyl)yttrium(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(n-propylcyclopentadienyl)yttrium(III) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structures and Ion-Irradiation Response
The Ln2TiO5 compounds, inclusive of those with yttrium, are utilized in nuclear, electronic, and battery applications due to their unique properties. A comprehensive review of Ln2TiO5 compounds reveals significant insights into their synthesis, structure, and properties, highlighting the importance of yttrium in these materials. The study of Tb(x)Yb(2−x)TiO5 compounds, for instance, demonstrates how yttrium incorporation affects structural and ion-irradiation responses, illustrating the material's potential in various scientific applications (Aughterson et al., 2018).
Environmental Impact of Rare Earth Elements
Yttrium, being a rare earth element, has critical applications in consumer products and industrial processes. However, its extraction and use raise concerns about potential environmental impacts. Research focusing on the sources, distribution, and effects of rare earth elements in the marine environment sheds light on the importance of understanding and mitigating these impacts. This includes assessing the behavior and effects of anthropogenic chemical complexes containing rare earth elements like yttrium in marine ecosystems, underscoring the need for further study to evaluate risks associated with their release (Piarulli et al., 2021).
Yttrium-Doped Nanoparticles for Photocatalysis
Research on yttrium-doped SnO2 nanoparticles reveals their enhanced photocatalytic properties, demonstrating significant potential in environmental applications such as water purification. These nanoparticles exhibit improved physicochemical characteristics and photocatalytic performance, including the degradation of pollutants under visible light. The study highlights the role of yttrium doping in optimizing the photocatalytic efficiency of SnO2 nanoparticles, presenting a promising avenue for addressing environmental challenges through advanced materials science (Baig et al., 2020).
Thermodynamic Properties and Phase Diagram of Yttrium Compounds
Understanding the thermodynamic properties of yttrium compounds, such as Y2O3 phases, is crucial for their application in various scientific and industrial processes. A thorough evaluation of the yttrium–oxygen system provides insights into the phase equilibria and thermodynamic behavior of Y2O3, which is essential for the development of materials with optimized properties for specific applications. This research contributes to the foundational knowledge necessary for advancing the use of yttrium in ceramics, electronics, and other fields (Swamy et al., 1998).
Application in Tribology and Lubrication
Graphene derivatives and nanocomposites, including those involving yttrium, have shown exceptional performance in tribological and lubrication applications. The incorporation of yttrium enhances the anti-friction, anti-wear, and self-lubricating properties of these materials. This review covers the advancements in the use of graphene and yttrium-based materials in reducing friction and wear, highlighting their potential in various industrial applications. It discusses the classification, applications, and future prospects of these materials in tribology and lubrication, indicating a promising future for yttrium in advanced material technologies (Sun & Du, 2019).
Mecanismo De Acción
Target of Action
The primary target of Tris(n-propylcyclopentadienyl)yttrium(III) is in the field of organic synthesis . It is used as a catalyst in the synthesis of polymers and some organic reactions . It is also an important metal-organic precursor for the preparation of other yttrium compounds .
Mode of Action
Tris(n-propylcyclopentadienyl)yttrium(III) interacts with its targets by acting as a catalyst, accelerating the rate of chemical reactions without being consumed in the process . It can also serve as a metal-organic precursor, providing the necessary yttrium component for the synthesis of other yttrium compounds .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of polymers and other organic reactions
Pharmacokinetics
It is known that the compound is sensitive to air and moisture . It is also soluble in some organic solvents , which could potentially influence its bioavailability.
Result of Action
The primary result of the action of Tris(n-propylcyclopentadienyl)yttrium(III) is the facilitation of organic synthesis reactions, particularly in the synthesis of polymers . As a catalyst, it helps to speed up these reactions, leading to more efficient production processes .
Action Environment
The action, efficacy, and stability of Tris(n-propylcyclopentadienyl)yttrium(III) can be influenced by various environmental factors. The compound is sensitive to air and moisture , which means it must be stored in a controlled environment to maintain its stability and effectiveness. It is also soluble in some organic solvents , which could influence its action and efficacy in certain environments.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Tris(n-propylcyclopentadienyl)yttrium can be achieved through the reaction of n-propylcyclopentadienyl lithium with yttrium trichloride in anhydrous diethyl ether.", "Starting Materials": [ "n-propylcyclopentadienyl lithium", "yttrium trichloride", "anhydrous diethyl ether" ], "Reaction": [ "Prepare a solution of n-propylcyclopentadienyl lithium in anhydrous diethyl ether.", "Add yttrium trichloride to the solution and stir for several hours at room temperature.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with diethyl ether to remove any impurities.", "Dry the solid under vacuum to obtain Tris(n-propylcyclopentadienyl)yttrium." ] } | |
Número CAS |
329735-73-1 |
Fórmula molecular |
C24H33Y |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
2-propan-2-ylcyclopenta-1,3-diene;yttrium(3+) |
InChI |
InChI=1S/3C8H11.Y/c3*1-7(2)8-5-3-4-6-8;/h3*3,5,7H,4H2,1-2H3;/q3*-1;+3 |
Clave InChI |
YZGKYTILGMHKCW-UHFFFAOYSA-N |
SMILES |
CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Y] |
SMILES canónico |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Y+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


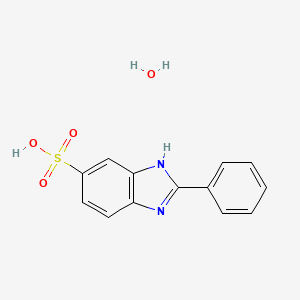
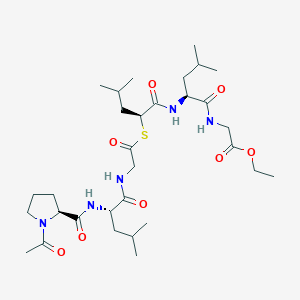
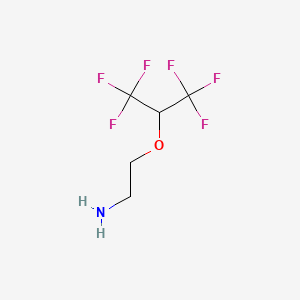
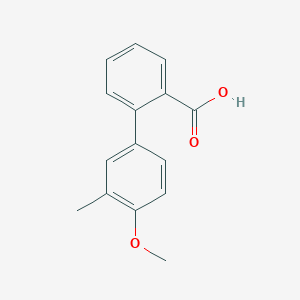
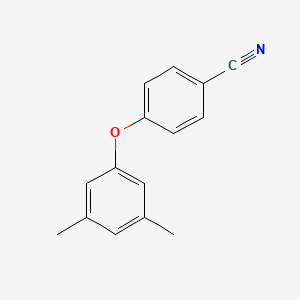
![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6318691.png)
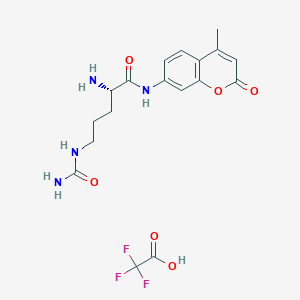

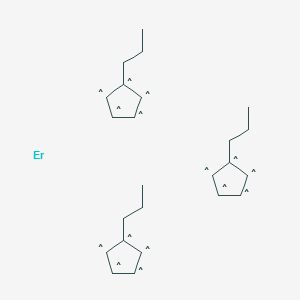
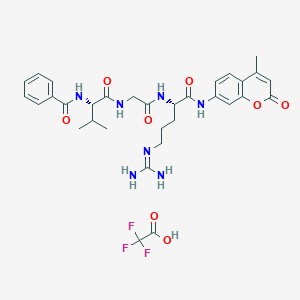
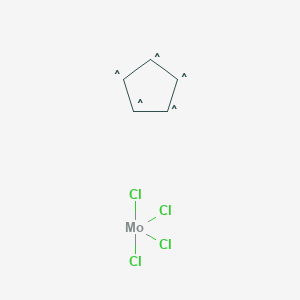

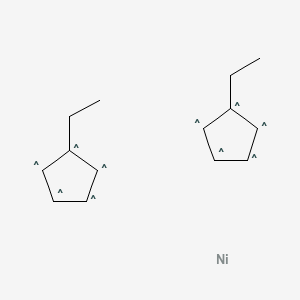
![bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead](/img/structure/B6318749.png)
